1-(3,5-Diethyl-2,6-dihydroxyphenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Diethyl-2,6-dihydroxyphenyl)ethan-1-one is a phenolic compound characterized by its unique structure, which includes a diethyl-substituted phenyl ring with hydroxyl groups at the 2 and 6 positions and a ketone group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,5-Diethyl-2,6-dihydroxyphenyl)ethan-1-one can be synthesized through several methods, including:
Direct Synthesis: Starting from 3,5-diethylphenol, the compound can be synthesized by introducing hydroxyl groups at the 2 and 6 positions followed by the formation of the ketone group at the 1 position.
Benzene Derivatives: Another approach involves the use of benzene derivatives as starting materials, followed by a series of reactions to introduce the desired functional groups.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of catalysts and specific reaction conditions to ensure high yield and purity. The process may involve multiple steps, including purification and separation techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Diethyl-2,6-dihydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various electrophilic and nucleophilic substitution reactions can be performed using different reagents and conditions.
Major Products Formed:
Oxidation Products: Carboxylic acids, aldehydes, and other oxidized derivatives.
Reduction Products: Alcohols and other reduced forms.
Substitution Products: Derivatives with different substituents on the phenyl ring.
Scientific Research Applications
1-(3,5-Diethyl-2,6-dihydroxyphenyl)ethan-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, such as antioxidant properties.
Medicine: Investigated for its therapeutic potential in various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(3,5-Diethyl-2,6-dihydroxyphenyl)ethan-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an antioxidant, scavenging free radicals and protecting cells from oxidative stress. It may also interact with enzymes and receptors involved in various biological processes.
Comparison with Similar Compounds
1-(3,5-Diethyl-2,6-dihydroxyphenyl)ethan-1-one can be compared with other similar phenolic compounds, such as:
1-(2,4-Dihydroxyphenyl)ethan-1-one: Similar structure but with different positions of hydroxyl groups.
1-(3,5-Diethylphenyl)ethan-1-one: Similar structure but without hydroxyl groups.
Uniqueness: The presence of hydroxyl groups at the 2 and 6 positions and the diethyl substitution on the phenyl ring make this compound unique compared to other similar compounds. These structural features contribute to its distinct chemical and biological properties.
Properties
CAS No. |
37467-65-5 |
---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
1-(3,5-diethyl-2,6-dihydroxyphenyl)ethanone |
InChI |
InChI=1S/C12H16O3/c1-4-8-6-9(5-2)12(15)10(7(3)13)11(8)14/h6,14-15H,4-5H2,1-3H3 |
InChI Key |
NAIUVEYPIKQZIB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C(=C1O)C(=O)C)O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.